3-Bromo-5-methoxypicolinaldehyde
Overview
Description
3-Bromo-5-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of picolinaldehyde, featuring a bromine atom at the 3-position and a methoxy group at the 5-position on the pyridine ring. This compound is known for its versatility as a building block in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypicolinaldehyde typically involves the bromination of 5-methoxypicolinaldehyde. This can be achieved through the following steps:
Starting Material: 5-Methoxypicolinaldehyde.
Bromination: The bromination reaction is carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxypicolinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-5-methoxypicolinic acid.
Reduction: 3-Bromo-5-methoxypicolinalcohol
Scientific Research Applications
3-Bromo-5-methoxypicolinaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxypicolinaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The bromine atom and methoxy group can influence the compound’s reactivity and interactions with molecular targets. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
5-Bromo-3-methoxypicolinaldehyde: Similar structure but with different substitution pattern.
3-Methoxypicolinaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-2-methoxynicotinaldehyde: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior
Uniqueness: 3-Bromo-5-methoxypicolinaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds and pharmaceuticals .
Properties
IUPAC Name |
3-bromo-5-methoxypyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCQVGSEFVCLFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267846 | |
Record name | 3-Bromo-5-methoxy-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-04-0 | |
Record name | 3-Bromo-5-methoxy-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211587-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methoxy-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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